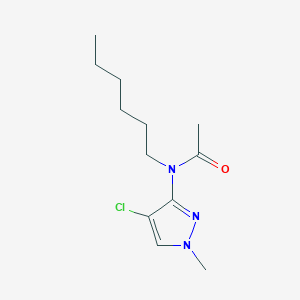![molecular formula C17H11N3OS B15213956 4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one CAS No. 91119-03-8](/img/structure/B15213956.png)
4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one is a heterocyclic compound that features an isothiazole ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with hydrazine hydrate in ethanol, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, forming stable complexes that prevent substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidine:
Uniqueness
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one is unique due to its specific fusion of isothiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness.
Propriétés
Numéro CAS |
91119-03-8 |
|---|---|
Formule moléculaire |
C17H11N3OS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4,6-diphenyl-[1,2]thiazolo[5,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-13-14(11-7-3-1-4-8-11)18-15(19-17(13)22-20-16)12-9-5-2-6-10-12/h1-10H,(H,20,21) |
Clé InChI |
BMLUHXFONVJOLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=O)NSC3=NC(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-](/img/structure/B15213898.png)




![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B15213938.png)



